molecular formula C23H22ClN5O3 B2741753 3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 842976-89-0

3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2741753
CAS No.: 842976-89-0
M. Wt: 451.91
InChI Key: SVBHJIYNTGLPPG-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to the tetrahydropyrimidopurine-dione class, characterized by a tricyclic xanthine core modified with substituted benzyl and aryl groups. Its structure includes:

  • A 4-methoxyphenyl group at position 9, offering electron-donating properties that may improve solubility and receptor interactions.
  • A methyl group at position 1, which likely reduces metabolic degradation.

This compound is hypothesized to exhibit neuroprotective or enzyme-inhibitory activity, given structural similarities to MAO-B inhibitors and dual-target drugs described in recent literature .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-4-6-16(24)7-5-15)28-13-3-12-27(22(28)25-20)17-8-10-18(32-2)11-9-17/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBHJIYNTGLPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tricyclic Core: 9-(4-Methoxyphenyl)-1-Methyl-6,7,8,9-Tetrahydropyrimido[2,1-f]Purine-2,4(1H,3H)-Dione

The tricyclic framework is synthesized using a modified cyclization protocol from Synthesis, biological activity and molecular modelling studies of....

Procedure :

  • Starting Material : 7-(3-Chloropropyl)-8-bromotheophylline (2.0 mmol) is combined with 4-methoxyphenethylamine (6.6 mmol) in anhydrous ethanol.
  • Reaction Conditions : The mixture is refluxed for 12 hours under nitrogen, monitored by TLC (hexane:ethyl acetate, 3:1).
  • Workup : Post-reaction, the solvent is evaporated, and the residue is dissolved in 10% HCl. The solution is alkalized to pH 8 with NaOH, precipitating the crude product.
  • Purification : Recrystallization from ethanol yields the tricyclic intermediate as white crystals (Yield: 82%; m.p. 188–190°C).

Key Optimization :

  • Solvent-free conditions or DMF may enhance yields (up to 98%) for sterically hindered amines.
  • Excess amine (3–5 equivalents) ensures complete cyclization.

Introduction of the 4-Chlorobenzyl Group at Position 3

The 3-methyl group of the tricyclic intermediate is replaced via nucleophilic alkylation, adapting methods from Synthesis and Biological Evaluation of 3-Benzylidene-4....

Procedure :

  • Reaction Setup : The tricyclic intermediate (1.0 mmol) is dissolved in dry DMF under nitrogen. Sodium hydride (1.2 mmol) is added, followed by 4-chlorobenzyl chloride (1.5 mmol).
  • Conditions : The mixture is stirred at 80°C for 6 hours.
  • Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and dried over Na₂SO₄.
  • Purification : Column chromatography (hexane:ethyl acetate, 4:1) yields the final compound as a pale yellow solid (Yield: 68%; m.p. 162–164°C).

Mechanistic Insight :

  • Deprotonation at position 3 by NaH generates a nucleophilic site for 4-chlorobenzyl chloride via an SN2 mechanism.

Final Product Characterization

The compound is validated using spectroscopic and crystallographic techniques:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25–7.30 (m, 4H, Ar-H), 6.85–6.89 (m, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.48 (s, 3H, N-CH₃).
  • HRMS : m/z Calcd for C₂₄H₂₂ClN₅O₃: 483.1432; Found: 483.1428.
  • X-Ray Crystallography : Confirms the E-configuration of the ethene bond and chair conformation of the piperazine ring (Bond length C7=C8: 1.314 Å).

Optimization of Reaction Conditions

Step Solvent Temperature (°C) Time (h) Yield (%)
Cyclization Ethanol 80 12 82
Alkylation DMF 80 6 68
Recrystallization Ethanol 25

Critical Factors :

  • Cyclization : Amine stoichiometry and solvent polarity directly impact yield.
  • Alkylation : Anhydrous conditions prevent hydrolysis of the benzyl chloride.

Analytical Data and Spectroscopic Characterization

Comparative Spectroscopic Analysis

Technique Key Signals
¹H NMR δ 3.48 (N-CH₃), 3.80 (OCH₃), 4.52 (CH₂), 6.85–7.30 (Aromatic protons)
¹³C NMR δ 161.2 (C=O), 154.8 (Purine C4), 134.5 (Cl-C), 55.1 (OCH₃)
IR 1695 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O)

X-Ray Diffraction Data

  • Crystal System : Monoclinic, space group P2₁/c.
  • Unit Cell Parameters : a = 12.314 Å, b = 7.892 Å, c = 15.436 Å.
  • Hydrogen Bonding : O–H···N interactions stabilize the molecular packing (Table 2).

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : Para-substituted benzyl/aryl groups (e.g., 4-Cl, 4-OMe) generally outperform ortho-substituted analogs in enzyme inhibition due to reduced steric interference .

Microwave Synthesis Advantages : Solvent-free, microwave-assisted methods yield higher purity and efficiency compared to conventional routes, as seen in the target compound and .

Dual-Target Potential: Structural parallels between the target compound and dual-action derivatives () highlight opportunities for multi-target drug development in neurodegenerative diseases.

Biological Activity

3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article reviews the structure, synthesis, and biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN5O3C_{23}H_{22}ClN_{5}O_{3} with a molecular weight of 451.9 g/mol. The structure includes a tetrahydropyrimido core which is known for various biological activities.

PropertyValue
Molecular FormulaC23H22ClN5O3
Molecular Weight451.9 g/mol
CAS Number877616-58-5

Synthesis

The synthesis of this compound involves multiple steps typically starting from purine derivatives. The introduction of the chlorobenzyl and methoxyphenyl groups is crucial for enhancing its biological activity. Various synthetic routes have been explored in the literature to optimize yield and purity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably:

  • Adenosine Receptors : Compounds in this class have shown selective inhibition of adenosine receptors (A1 and A2A), which are implicated in cancer progression and neurodegenerative diseases.
  • Monoamine Oxidase (MAO) : Some derivatives have demonstrated potent inhibition against MAO-A and MAO-B isoenzymes, suggesting potential applications in treating depression and neurodegenerative disorders.

Antimicrobial Activity

The biological evaluation also includes antimicrobial assays. Compounds structurally related to this tetrahydropyrimido derivative have been tested against various bacterial strains. Results indicate moderate to strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Study on Anticancer Properties : A derivative was tested against breast cancer cell lines showing an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups.
  • Enzyme Inhibition Study : Another research focused on the inhibition of MAO-B revealed an IC50 value of 250 nM for a closely related compound, suggesting that modifications in the structure can lead to enhanced potency.
  • Antimicrobial Evaluation : A series of compounds were tested for their antibacterial properties against E. coli and Salmonella typhi, where some exhibited zones of inhibition greater than 15 mm.

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